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Compound of Interest

Compound Name: (R)-Citalopram oxalate

Cat. No.: B610427 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and in vitro experimental protocols for the

study of (R)-Citalopram oxalate, the R-enantiomer of the selective serotonin reuptake inhibitor

(SSRI) citalopram. While the S-enantiomer, escitalopram, is responsible for the therapeutic

effects of citalopram, (R)-citalopram exhibits unique pharmacological properties, including

acting as a functional antagonist to escitalopram, potentially through an allosteric mechanism

at the serotonin transporter (SERT).[1][2][3][4]

Quantitative Data Summary
(R)-Citalopram is a significantly weaker inhibitor of the serotonin transporter (SERT) compared

to its S-enantiomer, escitalopram.[1][2][5] The following table summarizes the inhibitory potency

of the citalopram enantiomers from in vitro studies.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b610427?utm_src=pdf-interest
https://www.benchchem.com/product/b610427?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1574928/
https://pubmed.ncbi.nlm.nih.gov/15037515/
https://www.researchgate.net/figure/The-two-enantiomers-of-citalopram-Citalopram-is-a-racemate_fig1_8546695
https://www.researchgate.net/publication/8546695_Escitalopram_versus_citalopram_The_surprising_role_of_the_R-enantiomer
https://pmc.ncbi.nlm.nih.gov/articles/PMC1574928/
https://pubmed.ncbi.nlm.nih.gov/15037515/
https://pubmed.ncbi.nlm.nih.gov/15695064/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Assay Type System Parameter Value
Potency
Ratio (S vs.
R)

(S)-

Citalopram

(Escitalopram

)

Inhibition of

5-HT-induced

current

Xenopus

oocytes

expressing

hSERT

Ki 5 nM[1]
~60-fold more

potent

(R)-

Citalopram

Inhibition of

5-HT-induced

current

Xenopus

oocytes

expressing

hSERT

Ki 330 nM[1]

(S)-

Citalopram

(Escitalopram

)

5-HT

reuptake

inhibition

Rat brain

synaptosome

s

IC50 2.1 nM[6]
~131-fold

more potent

(R)-

Citalopram

5-HT

reuptake

inhibition

Rat brain

synaptosome

s

IC50 275 nM[6]

(S)-

Citalopram

(Escitalopram

)

Inhibition of

5-HTT

functions

COS-1 cells

expressing h-

5-HTT

-

~2 times

more potent

than

citalopram

~40-fold more

potent

(R)-

Citalopram

Inhibition of

5-HTT

functions

COS-1 cells

expressing h-

5-HTT

-

At least 40

times less

potent than

Escitalopram[

7]

Experimental Protocols
Serotonin Reuptake Inhibition Assay in Cells Expressing
Human SERT (hSERT)
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This protocol is designed to determine the inhibitory potency of (R)-Citalopram oxalate on

serotonin reuptake in a controlled in vitro system.

Objective: To measure the IC50 value of (R)-Citalopram oxalate for the inhibition of serotonin

transporter (SERT) activity.

Materials:

COS-1 or HEK293 cells transiently or stably expressing human SERT (hSERT).

(R)-Citalopram oxalate.

[3H]-Serotonin ([3H]-5-HT).

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

Scintillation fluid and vials.

Microplate shaker and harvester.

Liquid scintillation counter.

Procedure:

Cell Culture: Culture hSERT-expressing cells to confluence in appropriate cell culture plates.

Compound Preparation: Prepare a stock solution of (R)-Citalopram oxalate in a suitable

solvent (e.g., DMSO, water). Create a serial dilution of the compound in the assay buffer to

achieve a range of final concentrations.

Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying

concentrations of (R)-Citalopram oxalate or vehicle control for a specified time (e.g., 15-30

minutes) at 37°C.

Initiation of Reuptake: Add [3H]-5-HT to the cells at a final concentration below its Km for

SERT and incubate for a short period (e.g., 10-15 minutes) at 37°C to measure the initial rate

of uptake.
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Termination of Reuptake: Rapidly wash the cells with ice-cold assay buffer to stop the

reuptake process.

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated

[3H]-5-HT using a liquid scintillation counter.

Data Analysis: Plot the percentage of inhibition of [3H]-5-HT uptake against the logarithm of

the (R)-Citalopram oxalate concentration. Determine the IC50 value using non-linear

regression analysis.

Preparation

Assay Analysis

Culture hSERT-expressing cells

Pre-incubate cells with (R)-Citalopram

Prepare serial dilutions of (R)-Citalopram oxalate

Add [3H]-5-HT to initiate reuptake Terminate reuptake with ice-cold buffer Lyse cells and measure radioactivity Calculate % inhibition and determine IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b610427#r-citalopram-oxalate-in-vitro-experimental-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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